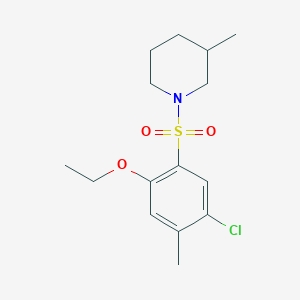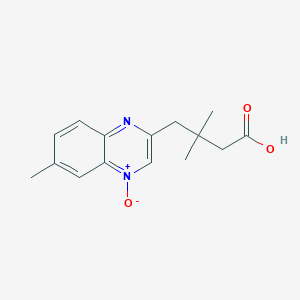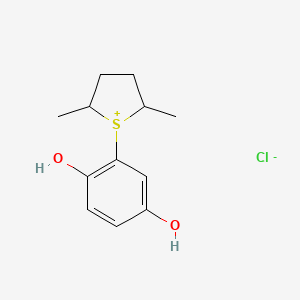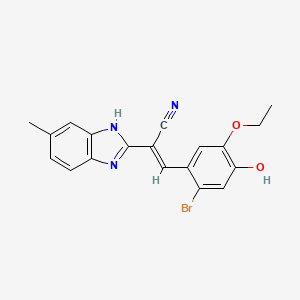![molecular formula C22H26N4O6 B6009855 N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B6009855.png)
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Nitrobenzamide Core: The initial step involves the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Attachment of the Methoxy and Methylpropanoylamino Groups: The methoxy group is typically introduced through an electrophilic aromatic substitution reaction, while the methylpropanoylamino group is attached via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid or aldehyde groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Signal Transduction Modulation: The compound may interfere with signal transduction pathways, altering the cellular response to external stimuli.
Comparison with Similar Compounds
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3,5-dimethylbenzamide: This compound lacks the morpholine ring and nitro group, which may result in different chemical and biological properties.
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-3-nitrobenzamide: This compound has a different substitution pattern on the benzene ring, which could affect its reactivity and interactions with biological targets.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-14(2)21(27)24-18-6-4-15(12-20(18)31-3)23-22(28)17-13-16(26(29)30)5-7-19(17)25-8-10-32-11-9-25/h4-7,12-14H,8-11H2,1-3H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTIGNUXHNEVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
![2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol](/img/structure/B6009780.png)

![2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![5-(3-chlorophenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride](/img/structure/B6009821.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)



![2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one](/img/structure/B6009868.png)
![2-(3-METHYLPHENOXY)-1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B6009874.png)
